molecular formula C8H9NO2 B155146 cis-1,2,3,6-Tetrahydrophthalimide CAS No. 1469-48-3

cis-1,2,3,6-Tetrahydrophthalimide

Cat. No. B155146
CAS RN: 1469-48-3
M. Wt: 151.16 g/mol
InChI Key: CIFFBTOJCKSRJY-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1,2,3,6-Tetrahydrophthalimide is a chemical compound that has been studied for its potential applications in various chemical reactions and as an intermediate in organic synthesis. The compound features a bicyclic structure with a phthalimide moiety, which is a versatile functional group in organic chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of cis- and trans-2,2,2',2'-tetramethyl-1,1'-indanylindanes, which are structurally related to cis-1,2,3,6-tetrahydrophthalimide, was achieved through the Barton-Kellogg coupling, demonstrating the versatility of such synthetic intermediates for photoswitchable molecules . Additionally, the aluminum chloride-catalyzed reactions of cis-4-tetrahydrophthalic acid and its dimethyl ester with benzene have been reported to yield stereoselective products, indicating the potential for controlled synthesis of cis-structured compounds .

Molecular Structure Analysis

The crystal structure of cis-1,2,3,6-tetrahydrophthalic anhydride, a closely related compound, has been determined by X-ray diffraction, revealing a folded conformation and the presence of intermolecular nucleophile-electrophile (Nu-El) interactions . Lattice energy calculations have also been used to model the crystal structures of cis-tetrahydrophthalic anhydrides, providing insights into the molecular distortions that improve packing in crystals .

Chemical Reactions Analysis

The reactivity of cis-structured compounds has been investigated in various chemical reactions. For example, the ozonolysis of cis-tetrahydrophthalimide has been studied, resulting in moderate yields of unsymmetrical oxidative cleavage products . This indicates that the cis configuration can influence the outcome of certain chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-1,2,3,6-tetrahydrophthalimide can be inferred from related compounds. The photophysical properties of cis-tetramethylindanylindane were examined, revealing efficient photochemical isomerization processes . The crystal and molecular structures of spin-labelling reagents based on a cis-structured piperidinyl moiety have been determined, providing information on bond lengths and angles that are relevant to the understanding of the physical properties of similar cis-structured compounds .

Scientific Research Applications

1. Role in Fungicide Degradation

Bacillus circulans can utilize the fungicide captan as its sole carbon and energy source, degrading it through a pathway that yields cis-1,2,3,6-tetrahydrophthalimide, a non-fungicidal compound. This is followed by further degradation to o-phthalic acid via the protocatechuate pathway, demonstrating a complete mineralization of captan by this organism (Megadi et al., 2010).

2. Involvement in Oxidative Aminoaziridination

cis-1,2,3,6-Tetrahydrophthalimide is a key intermediate in the oxidative aminoaziridination reaction towards alkenes, which provides access to stable derivatives of N-aminoaziridine. The reaction shows varied yields and is more efficient with trans-substituted alkenes compared to cis-alkenes, offering a pathway to synthesize new compounds (Zibinsky et al., 2009).

3. Antinociceptive Properties

Tetrahydrophthalimides, including compounds derived from cis-1,2,3,6-tetrahydrophthalimide, have shown promising antinociceptive effects in mice. They demonstrate activity in various pain models and some were more effective than standard drugs like acetylsalicylic acid and paracetamol in writhing tests, indicating potential for developing new pain-relieving agents (Costa et al., 2007).

4. Use in Synthesis of Polyimides

cis-1,2,3,6-Tetrahydrophthalimide is used in synthesizing various derivatives including symmetric diimides and tetrahydroisoindole-1,3-dione derivatives. These syntheses are carried out under solvent-free conditions using microwave irradiation, which results in high yields and environmentally friendly processes (Habibi & Marvi, 2005).

5. Antibacterial Activity of Derived Compounds

Compounds derived from reactions involving cis-1,2,3,6-tetrahydrophthalimide have shown antibacterial activity against specific strains like Escherichia Coli, opening avenues for developing new antibacterial agents (Suaad & Zainab, 2007).

6. Role in Polyimide Synthesis and Properties

Research on polyimides derived from cis- and trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides, which are related to cis-1,2,3,6-tetrahydrophthalimide, shows significant potential in the development of high-performance materials due to their solubility and thermal stability (Fang et al., 2004).

Safety And Hazards

Cis-1,2,3,6-Tetrahydrophthalimide is harmful if inhaled and harmful in contact with skin . Protective measures include wearing protective gloves, protective clothing, eye protection, and face protection. If it comes in contact with skin, wash with plenty of water. If inhaled, remove the person to fresh air and keep comfortable for breathing .

properties

IUPAC Name

(3aR,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFBTOJCKSRJY-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041220
Record name cis-1,2,3,6-Tetrahydrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1,2,3,6-Tetrahydrophthalimide

CAS RN

1469-48-3, 27813-21-4
Record name cis-1,2,3,6-Tetrahydrophthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1469-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexene-1,2-dicarboximide, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1469-48-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-1,2,3,6-Tetrahydrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1,2,3,6-tetrahydrophthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-cyclohexene-1,2-dicarboximide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CYCLOHEXENE-1,2-DICARBOXIMIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES57D28O1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,2,3,6-Tetrahydrophthalimide
Reactant of Route 2
Reactant of Route 2
cis-1,2,3,6-Tetrahydrophthalimide
Reactant of Route 3
Reactant of Route 3
cis-1,2,3,6-Tetrahydrophthalimide
Reactant of Route 4
Reactant of Route 4
cis-1,2,3,6-Tetrahydrophthalimide
Reactant of Route 5
Reactant of Route 5
cis-1,2,3,6-Tetrahydrophthalimide
Reactant of Route 6
cis-1,2,3,6-Tetrahydrophthalimide

Citations

For This Compound
99
Citations
A Basim, ZA Muhi-Eldeen, EN Al-Kaissi… - Int J Pharm Pharm …, 2017 - researchgate.net
Objective: To design and synthesise a new amino acetylenic tetrahydro phthalimide derivative and investigate their selective inhibitory activity to COXs. Methods: Aminoacetylenic …
Number of citations: 2 www.researchgate.net
VB Megadi, PN Tallur, SI Mulla… - Journal of agricultural …, 2010 - ACS Publications
The phthalimide fungicide captan has been widely used to control plant pathogenic fungi. A strain of Bacillus circulans utilized the fungicide captan as sole source of carbon and energy. …
Number of citations: 38 pubs.acs.org
SMH Al-Majidi, ZAK Al-Messri - Al-Nahrain Journal of Science, 2007 - iasj.net
This research includes preparing of some substituted 1, 2, 4-triazoles and 1, 3, 4-thiadiazoles through the reaction of each of phthalimide and cis-1, 2, 3, 6-tetrahydrophthalimide with …
Number of citations: 2 www.iasj.net
PKS Sarma, S Jain, N Sinha, LG Hedge, A Chugh… - 2005 - Elsevier
WITHDRAWN: Derivatives of cis-1,2,3,6-tetrahydrophthalimide for the treatment of benign prostatic hyperplasia - ScienceDirect Skip to main contentSkip to article Elsevier logo …
Number of citations: 3 www.sciencedirect.com
L Geis-Asteggiante, SJ Lehotay… - Journal of AOAC …, 2012 - academic.oup.com
Despite its many documented advantages, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation approach has problems with a few unstable pesticides…
Number of citations: 20 academic.oup.com
NI Rousis, M Denardou, N Alygizakis, A Galani… - Toxics, 2021 - mdpi.com
Pesticides have been used in large amounts around the world for decades and are responsible for environmental pollution and various adverse effects on human health. Analysis of …
Number of citations: 13 www.mdpi.com
S Arya, A Kumar, N Kumar, P Roy… - Medicinal Chemistry …, 2015 - Springer
9-Amino acridine derivatives (1a–1h) on condensation with 9, 10-dihydroanthracene-9, 10-α, β-succinic anhydride (2) at room temperature gave condensation products (3a–3h). …
Number of citations: 25 link.springer.com
KS Galea, L MacCalman, K Jones, J Cocker, P Teedon… - docsbay.net
The analytical method for chlormequat was based on that reported by Lindh et al (2011) measuring chlormequat itself. Internal standard (d4 chlormequat chloride) was added to an …
Number of citations: 0 docsbay.net
B Ivanova, M Spiteller - Journal of Soils and Sediments, 2015 - Springer
Purpose Quantitative analysis of fungicides metalaxyl-M, rac-metalaxyl (1), captafol (2), captan (3), folpet (4), metalaxyl acid (5), cis-1,2,3,6-tetrahydrophthalimide (6), cis-1,2,3,6-…
Number of citations: 3 link.springer.com
S Mavromoustakos - 1992 - elibrary.ru
The self-association of 2, 6-diaminopyridine (1), 2-aminopyridine (2), glutarimide (3), $\delta $-valerolactam (4), meso-2, 3-dimethylsuccinimide (5), 2-pyrrolidinone (6), 2, 3-…
Number of citations: 0 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.